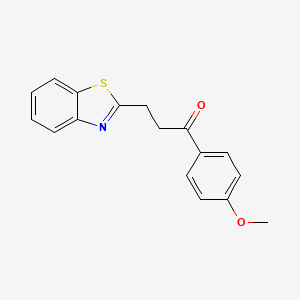![molecular formula C14H12BrN3O B11073640 4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B11073640.png)
4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(1H-indazol-5-ylamino)methyl]phenol is a chemical compound with the following properties:
Empirical Formula: CHBrNO
Molecular Weight: 318.169 Da
ChemSpider ID: 1243414
Indazole-containing heterocyclic compounds like this one have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. Several recently marketed drugs feature the indazole structural motif. Additionally, indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ for respiratory disease treatment .
Preparation Methods
a. Transition Metal-Catalyzed Synthesis: One approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to form a wide variety of 1H-indazoles in good to excellent yields .
b. Metal-Free Synthesis: Classic noncatalytic pathways exist as well. These include:
- Condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.
- Selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine.
- Intramolecular electrophilic amination of 2-aminophenyl ketoximes .
Chemical Reactions Analysis
4-Bromo-2-[(1H-indazol-5-ylamino)methyl]phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for synthesizing other molecules.
Biology: Potentially as a tool for studying cellular processes.
Medicine: Investigating its pharmacological effects and potential therapeutic applications.
Industry: For developing new materials or pharmaceuticals .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of 4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol.
Properties
Molecular Formula |
C14H12BrN3O |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C14H12BrN3O/c15-11-1-4-14(19)10(5-11)7-16-12-2-3-13-9(6-12)8-17-18-13/h1-6,8,16,19H,7H2,(H,17,18) |
InChI Key |
WLEXOISNVITPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=CC(=C3)Br)O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11073557.png)
![2-[3-(3-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11073565.png)
![4-[4-(dimethylamino)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11073573.png)
![2-{2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11073578.png)
![3-Penten-2-one, 4-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-](/img/structure/B11073580.png)

![3-[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11073597.png)
![4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11073603.png)
![Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate](/img/structure/B11073608.png)
![3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11073616.png)
![3-[(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino]benzoic acid](/img/structure/B11073630.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11073639.png)

